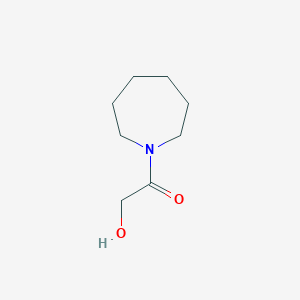

1-(Azepan-1-yl)-2-hydroxyethan-1-one

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c10-7-8(11)9-5-3-1-2-4-6-9/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLAFVVDXJLJATJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20546394 | |

| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51068-58-7 | |

| Record name | 1-(Azepan-1-yl)-2-hydroxyethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20546394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a robust and efficient synthetic pathway for the preparation of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a novel amide derivative with potential applications in pharmaceutical and materials science. The synthesis is based on a two-step process involving the N-acylation of azepane followed by a nucleophilic substitution to introduce the hydroxyl functionality. This document provides detailed experimental protocols, tabulated data for key reaction parameters, and visual representations of the synthetic workflow and underlying chemical logic.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the acylation of azepane with chloroacetyl chloride to yield the intermediate, 1-(azepan-1-yl)-2-chloroethan-1-one. The subsequent step is the hydrolysis of this chloro-intermediate to afford the final product.

Logical Relationship of the Synthesis Pathway

Caption: A diagram illustrating the two-step synthesis of this compound from azepane.

Experimental Protocols

Step 1: Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one (Intermediate)

Materials:

-

Azepane (Hexamethyleneimine)

-

Chloroacetyl chloride

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 1-(azepan-1-yl)-2-chloroethan-1-one.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound (Final Product)

Materials:

-

1-(Azepan-1-yl)-2-chloroethan-1-one

-

Sodium hydroxide (NaOH) or another suitable base

-

Water

-

Ethanol or a suitable co-solvent

-

Hydrochloric acid (HCl), dilute

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(azepan-1-yl)-2-chloroethan-1-one (1.0 eq) in a mixture of water and a suitable co-solvent like ethanol.

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid to pH ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of this compound.

Table 1: Reaction Parameters for the Synthesis of 1-(Azepan-1-yl)-2-chloroethan-1-one

| Parameter | Value |

| Molar Ratio (Azepane:Chloroacetyl Chloride:Et₃N) | 1 : 1.1 : 1.2 |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 4 hours |

| Typical Yield | 85 - 95% |

| Purity (by HPLC) | >95% |

Table 2: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Molar Ratio (Intermediate:NaOH) | 1 : 1.5 |

| Solvent System | Water/Ethanol |

| Reaction Temperature | Reflux (approx. 80-100 °C) |

| Reaction Time | 4 - 6 hours |

| Typical Yield | 70 - 85% |

| Purity (by HPLC) | >98% |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

Caption: A workflow diagram detailing the key experimental steps for the synthesis of this compound.

This technical guide provides a comprehensive overview of a viable synthetic route to this compound. The described protocols are based on well-established chemical transformations and can be adapted and optimized for specific research and development needs. It is recommended that all experimental work be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

An In-depth Technical Guide to 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and relevant experimental frameworks for the compound 1-(Azepan-1-yl)-2-hydroxyethan-1-one. While publicly available data on this specific molecule is limited, this document consolidates known information and presents a theoretical analysis based on its structural components. This guide also includes generalized experimental protocols and potential signaling pathways in which this compound may be involved, specifically focusing on its suggested role as a TrkA kinase and 6-phosphofructo-2-kinase inhibitor.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring an azepane ring linked to a 2-hydroxyethanone group. Its chemical structure suggests a versatile scaffold for further chemical modifications.

Structural Information

-

IUPAC Name: this compound

-

CAS Number: 51068-58-7[1]

-

Molecular Formula: C₈H₁₅NO₂[1]

-

Molecular Weight: 157.21 g/mol [1]

-

Canonical SMILES: C1CCN(CC1)C(=O)CO

-

Chemical Structure:

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. However, based on its structure, the following properties can be predicted.

| Property | Predicted Value | Basis of Prediction |

| Physical State | Likely a solid or high-boiling point liquid at room temperature. | The presence of a hydroxyl group and a tertiary amide suggests the potential for intermolecular hydrogen bonding, which would increase the melting and boiling points. |

| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | The hydroxyl and amide functional groups are polar and capable of hydrogen bonding with polar solvents. |

| pKa | The hydroxyl proton is expected to have a pKa in the range of 16-18, typical for a primary alcohol. The amide nitrogen is generally not basic. | Based on the pKa values of similar functional groups. |

| LogP | The calculated LogP (octanol-water partition coefficient) would likely be low, indicating a preference for the aqueous phase. | The polarity of the hydroxyl and amide groups would contribute to a lower LogP value. |

| Storage Conditions | Commercial suppliers recommend storage at 2-8°C.[1] | This suggests that the compound may be sensitive to higher temperatures or that these conditions are optimal for long-term stability. |

| Purity | Available from chemical suppliers with purities of 95% or 98%. | Information from commercial listings. |

Synthesis and Reactivity

Potential Synthetic Routes

A common method for the synthesis of α-hydroxy ketones is the acylation of a secondary amine with a protected α-hydroxy acetyl halide or a related activated carboxylic acid derivative, followed by deprotection.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups: the tertiary amide, the ketone, and the primary alcohol.

-

Alcohol Group: The primary hydroxyl group can undergo oxidation to form an aldehyde, esterification with carboxylic acids or acyl halides, and etherification.

-

Ketone Group: The ketone carbonyl is susceptible to nucleophilic attack, which could be relevant for derivatization or in biological interactions.

-

Amide Group: The tertiary amide is generally stable and less reactive but can be hydrolyzed under harsh acidic or basic conditions.

Potential Biological Activity and Signaling Pathways

Commercial sources suggest that this compound has been cited in patents related to TrkA kinase inhibitors and inhibitors of 6-phosphofructo-2-kinase. This indicates a potential role for this compound in cancer and metabolic research.

Tropomyosin Receptor Kinase A (TrkA) Inhibition

TrkA is a receptor tyrosine kinase that, when activated by its ligand, nerve growth factor (NGF), plays a crucial role in the development and survival of neurons. Dysregulation of the TrkA signaling pathway has been implicated in various cancers. Inhibition of TrkA is a therapeutic strategy to block downstream signaling cascades that promote tumor cell proliferation and survival.

TrkA Signaling Pathway Overview:

Caption: Potential inhibition of the TrkA signaling pathway.

6-Phosphofructo-2-kinase (PFK-2/FBPase-2) Inhibition

6-Phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) is a bifunctional enzyme that regulates the levels of fructose-2,6-bisphosphate (F-2,6-BP), a potent allosteric activator of phosphofructokinase-1 (PFK-1), a key enzyme in glycolysis. By controlling the levels of F-2,6-BP, this enzyme plays a critical role in regulating the balance between glycolysis and gluconeogenesis. Inhibition of the kinase activity of PFK-2 would lead to lower levels of F-2,6-BP, thereby reducing the rate of glycolysis. This is a target of interest in cancer metabolism, as many cancer cells exhibit a high rate of glycolysis (the Warburg effect).

Regulation of Glycolysis by PFK-2/FBPase-2:

References

In-depth Technical Guide: 1-(Azepan-1-yl)-2-hydroxyethan-1-one

Notice to the Reader: Extensive searches for the compound "1-(Azepan-1-yl)-2-hydroxyethan-1-one," and its logical synonyms such as "N-(2-hydroxyacetyl)azepane," have not yielded a specific CAS number or any dedicated scientific literature, including synthesis procedures, experimental protocols, or biological activity studies. This suggests that the compound is not a commercially available reagent and has not been the subject of published research.

The following guide is therefore constructed based on general principles of organic chemistry and drug discovery, providing a hypothetical framework for the synthesis, potential properties, and experimental investigation of this molecule. This document is intended for researchers, scientists, and drug development professionals as a speculative guide, should this compound become a target of interest.

Chemical Identity and Properties (Hypothetical)

A definitive CAS number for this compound could not be located in comprehensive chemical databases. Based on its constituent functional groups, a table of predicted physicochemical properties is provided below. These values are theoretical and would require experimental validation.

| Property | Predicted Value | Notes |

| Molecular Formula | C₈H₁₅NO₂ | |

| Molecular Weight | 157.21 g/mol | |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N-acylated amines. |

| Solubility | Expected to be soluble in water and polar organic solvents | Due to the presence of hydroxyl and amide functionalities. |

| Boiling Point | Estimated >250 °C | High due to hydrogen bonding capabilities. |

| LogP | Predicted < 1 | Indicating a hydrophilic character. |

Potential Synthesis and Experimental Protocols

While no specific synthesis for this compound has been published, a plausible synthetic route would involve the acylation of azepane with a protected glycolic acid derivative, followed by deprotection.

General Synthetic Workflow

A potential synthetic pathway is outlined below. This represents a standard laboratory-scale preparation.

Caption: Hypothetical workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound.

Materials:

-

Azepane

-

Acetoxyacetyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup and deprotection)

-

Sodium bicarbonate solution

-

Magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus).

Procedure:

-

Acylation:

-

Dissolve azepane (1.0 eq) and triethylamine (1.2 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetoxyacetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Isolation of Intermediate:

-

Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected intermediate, 1-(azepan-1-yl)-2-acetoxyethan-1-one.

-

Purify the intermediate by column chromatography if necessary.

-

-

Deprotection:

-

Dissolve the purified intermediate in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a suitable acid or base (e.g., hydrochloric acid or sodium methoxide) to facilitate the hydrolysis of the acetate group.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

-

Final Purification and Characterization:

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain pure this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

-

Potential Biological Activity and Signaling Pathways (Speculative)

The biological activity of this compound is unknown. However, the azepane moiety is present in a number of biologically active compounds. The introduction of a hydroxyacetyl group could confer novel pharmacological properties.

Hypothetical Screening Cascade

A logical workflow for investigating the biological activity of this novel compound is presented below.

Caption: A potential workflow for the biological evaluation of a novel chemical entity.

Potential Signaling Pathways of Interest

Given the structural features, this compound could potentially interact with a variety of biological targets. Without experimental data, any discussion of signaling pathway involvement is purely speculative. Researchers might consider investigating its effects on pathways commonly modulated by small molecules, such as:

-

G-protein coupled receptor (GPCR) signaling: Many drugs containing cyclic amine structures target GPCRs.

-

Kinase signaling pathways: The hydroxyl group could participate in hydrogen bonding with kinase active sites.

-

Ion channel modulation: The molecule's polarity and size may allow it to interact with ion channels.

A hypothetical signaling pathway diagram is provided below for illustrative purposes only. There is no evidence to suggest that this compound is involved in this or any other signaling pathway.

Caption: A generic diagram illustrating a potential interaction with a cell surface receptor.

Structural Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Search for Definitive Data

A comprehensive investigation into the structural and biological characteristics of 1-(Azepan-1-yl)-2-hydroxyethan-1-one reveals a significant gap in publicly available scientific literature. Despite extensive searches for experimental data, no specific studies detailing the precise three-dimensional structure, spectroscopic properties, or biological activities of this compound could be identified. This lack of information prevents the compilation of a detailed technical guide as originally intended.

Researchers and drug development professionals seeking in-depth structural information, such as crystallographic data, bond lengths, and bond angles, for this compound will find that such quantitative data has not been published. Consequently, the creation of summary tables for comparative analysis is not feasible at this time.

Similarly, the absence of published research means that detailed experimental protocols for the synthesis, purification, and analysis of this specific molecule are not available. While general synthetic methods for similar compounds containing the azepane moiety exist, a validated and characterized procedure for this compound is not documented.

Furthermore, the core requirement to visualize signaling pathways or experimental workflows involving this compound cannot be met. There is no available information on the biological targets, mechanism of action, or any associated signaling cascades for this compound. This precludes the generation of any meaningful diagrams to illustrate its functional role in a biological context.

1-(Azepan-1-yl)-2-hydroxyethan-1-one molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the molecular properties of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. Due to the limited availability of this compound in public chemical databases, the following information is based on theoretical calculations derived from its chemical structure.

Molecular Properties

The fundamental molecular characteristics of this compound have been calculated and are summarized below for clear reference.

| Property | Value |

| Molecular Formula | C₈H₁₅NO₂ |

| Molecular Weight | 157.21 g/mol |

Structural Representation

The molecular structure of this compound is characterized by a central ethanone backbone. The carbonyl group at the first position is linked to the nitrogen atom of an azepane ring. The second carbon of the ethanone structure is substituted with a hydroxyl group.

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthetic Workflow:

Caption: A proposed workflow for the synthesis of this compound.

Spectroscopic Data of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 1-(Azepan-1-yl)-2-hydroxyethan-1-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a set of predicted and hypothetical, yet structurally consistent, spectroscopic data. This information is intended to serve as a valuable reference for researchers involved in the synthesis, characterization, and application of related compounds in the field of drug development and organic chemistry. The guide includes detailed tables of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted and hypothetical spectroscopic data for this compound. These values are derived from established principles of spectroscopic interpretation for α-hydroxy ketones and N-acyl azepanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.15 | s | 2H | H₂ |

| 3.55 | t, J = 5.6 Hz | 2H | Hₐ |

| 3.40 | t, J = 5.6 Hz | 2H | Hₐ' |

| 2.50 | br s | 1H | OH |

| 1.70 - 1.50 | m | 8H | Hᵦ, Hᵧ, Hᵦ', Hᵧ' |

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 172.0 | C=O (C₁) |

| 61.5 | CH₂OH (C₂) |

| 47.0 | N-CH₂ (Cₐ) |

| 45.5 | N-CH₂ (Cₐ') |

| 28.0 | N-CH₂-CH₂ (Cᵦ) |

| 27.5 | N-CH₂-CH₂ (Cᵦ') |

| 26.0 | N-CH₂-CH₂-CH₂ (Cᵧ, Cᵧ') |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 | Strong, Broad | O-H stretch (hydroxyl) |

| 2925, 2855 | Strong | C-H stretch (aliphatic) |

| 1640 | Strong | C=O stretch (amide) |

| 1450 | Medium | C-H bend (methylene) |

| 1100 | Medium | C-O stretch (alcohol) |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI)

| m/z | Interpretation |

| 158.1181 | [M+H]⁺ (Calculated for C₈H₁₆NO₂) |

| 140.1075 | [M-H₂O+H]⁺ (Fragment corresponding to loss of water) |

| 128.0970 | [M-CH₂OH+H]⁺ (Fragment corresponding to α-cleavage) |

| 100.0762 | [Azepane+H]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer to the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate spectral width and acquisition time for both ¹H and ¹³C NMR experiments.

-

-

¹H NMR Acquisition:

-

Acquire the proton spectrum using a standard pulse sequence.

-

Typically, 16-64 scans are sufficient.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak (CHCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire the carbon spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Reference the chemical shifts to the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry (ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

-

Instrument Setup:

-

Use an electrospray ionization mass spectrometer.

-

Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, for the compound of interest.

-

Calibrate the mass analyzer using a known standard.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to aid in structural elucidation.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can be invaluable for researchers in the absence of readily available experimental spectra. The provided data tables and generalized experimental protocols offer a practical resource for the synthesis, identification, and characterization of this and related compounds. The structured presentation of this information is intended to support and streamline research and development efforts in medicinal chemistry and drug discovery.

1-(Azepan-1-yl)-2-hydroxyethan-1-one solubility in different solvents

An In-depth Technical Guide on the Solubility of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a derivative of the seven-membered heterocyclic compound azepane, presents a unique combination of functional groups that dictate its physicochemical properties. Its structure, featuring a tertiary amide, a primary alcohol, and the flexible azepane ring, suggests a nuanced solubility profile that is critical for its application in synthetic chemistry, pharmaceutical development, and materials science. This technical guide provides a comprehensive overview of the solubility of this compound, including predictive analyses, qualitative data from available sources, and detailed experimental protocols for its empirical determination.

Physicochemical Properties and Solubility Prediction

The solubility of a compound is governed by its ability to form favorable interactions with solvent molecules. The molecular structure of this compound contains both hydrophilic and lipophilic regions, making its solubility highly dependent on the nature of the solvent.

-

Hydrophilic Character : The presence of a hydroxyl (-OH) group and a carbonyl (C=O) group allows for hydrogen bonding with protic solvents like water and alcohols. The nitrogen atom in the azepane ring can also act as a hydrogen bond acceptor.

-

Lipophilic Character : The seven-membered hydrocarbon ring of the azepane moiety contributes to the molecule's nonpolar surface area, favoring solubility in less polar or nonpolar organic solvents.

Based on these features, a differential solubility profile can be predicted across various solvent classes.

Solubility Data

While extensive quantitative experimental data for this compound is not widely published, qualitative assessments and data from suppliers provide foundational insights. The following table summarizes the available information.

| Solvent Class | Solvent | Predicted Solubility | Reported Qualitative Solubility | Rationale |

| Polar Protic | Water | Moderately Soluble | Soluble | The hydroxyl and carbonyl groups can form strong hydrogen bonds with water, though the alkyl chain may limit high concentration solubility. |

| Methanol | Soluble | Soluble | Similar to water, methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the molecule. | |

| Ethanol | Soluble | Soluble | Good solubility is expected due to favorable hydrogen bonding interactions. | |

| Polar Aprotic | DMSO | Soluble | Soluble | As a strong hydrogen bond acceptor, DMSO can interact favorably with the hydroxyl group. |

| Acetonitrile | Sparingly Soluble | Soluble | Offers moderate polarity and can accept hydrogen bonds, leading to some degree of solubility. | |

| Nonpolar | Hexane | Insoluble | Insoluble | The significant polarity and hydrogen bonding capability of the compound prevent favorable interactions with nonpolar alkanes. |

| Toluene | Sparingly Soluble | Insoluble | The aromatic ring of toluene offers weak π-interactions, but these are insufficient to overcome the compound's polar nature. |

Note: The qualitative data is aggregated from chemical supplier information, which may not specify the exact concentration or temperature.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

Volumetric flasks and pipettes

Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Procedure:

-

Preparation: Add an excess amount of solid this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Place the vials in an orbital shaker or on a stirring plate maintained at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Measurement: Analyze the concentration of the diluted solution using a pre-validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer with a proper calibration curve.

-

Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result is typically expressed in mg/mL, g/L, or mol/L.

Logical Relationships in Drug Development

While this compound is not an active pharmaceutical ingredient itself, it serves as a key building block or intermediate in the synthesis of more complex molecules. Its solubility is a critical parameter that influences reaction kinetics, purification, and formulation. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired concentrations for biological screening or formulation.

The following diagram illustrates the logical dependence of downstream processes on the solubility of a chemical intermediate like this compound.

Caption: Impact of intermediate solubility on drug development.

This guide underscores the importance of thoroughly characterizing the solubility of this compound. While direct quantitative data is sparse, predictive methods combined with standardized experimental protocols can provide the necessary information for researchers and developers to effectively utilize this compound in their work.

An In-Depth Technical Guide to the Potential Biological Activity of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a prospective analysis of the potential biological activities of 1-(Azepan-1-yl)-2-hydroxyethan-1-one. As of the latest literature review, no direct experimental data on the biological effects of this specific compound has been published. The information presented herein is extrapolated from studies on structurally related compounds containing the azepane moiety and is intended to guide future research and drug discovery efforts.

The azepane ring is a key structural motif found in a multitude of biologically active compounds, indicating its status as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its presence in both natural products and synthetic drugs highlights its importance in the development of new therapeutic agents.[4] Azepane-based compounds have demonstrated a wide array of pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-Alzheimer's disease, and anticonvulsant activities.[1][2][3]

This technical guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining the known effects of its structural analogs.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound could potentially exhibit a range of biological effects. The N-acyl azepane structure is a common feature in many pharmacologically active molecules.

Enzyme Inhibition

The azepane moiety has been incorporated into potent enzyme inhibitors. This suggests that this compound could potentially act as an inhibitor for various enzymes.

-

Protein Kinase B (PKB/Akt) Inhibition: Novel azepane derivatives have been developed as inhibitors of PKBα, a crucial enzyme in cell signaling pathways related to cell proliferation and survival.[5] A lead compound demonstrated an IC50 value of 5 nM.[5]

-

Gamma-Secretase Inhibition: Substituted 2-oxo-azepane derivatives have been identified as potent, orally active inhibitors of gamma-secretase, an enzyme implicated in Alzheimer's disease.[6] These compounds exhibit low nanomolar inhibition.[6]

-

Protein Tyrosine Phosphatase (PTPN2/PTPN1) Inhibition: Azepane-containing derivatives have been synthesized as inhibitors of PTPN2 and PTPN1, which are involved in immune cell signaling.[7][8] A novel inhibitor showed nanomolar potency and in vivo antitumor efficacy.[7]

Cytotoxic Activity

Numerous studies have highlighted the cytotoxic potential of azepane-containing compounds against various cancer cell lines.

-

A-azepano-triterpenoids have shown significant antiproliferative effects against human cancer cell lines, with EC50 values in the micromolar range.[9]

-

One azepanoallobetulinic acid amide derivative was found to be highly cytotoxic, inducing apoptosis in cancer cells.[9][10]

-

Several azepano-triterpenoids exhibited growth inhibitory (GI50) activity at submicromolar concentrations against a panel of 60 cancer cell lines.[9][10][11]

Other Potential Activities

The diverse biological profile of azepane derivatives suggests other potential activities for this compound:

-

Antimicrobial Activity: Azepane-containing triterpenoids have been reported to exhibit antimicrobial properties.[11]

-

Anti-Alzheimer's Disease Activity: Besides gamma-secretase inhibition, azepane derivatives have been explored for their potential in treating Alzheimer's disease.[2][3]

-

Anticonvulsant Activity: The azepane scaffold is also found in compounds with anticonvulsant properties.[2][3]

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative data for various azepane derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

Table 1: Enzyme Inhibition by Azepane Derivatives

| Compound Class | Target Enzyme | IC50 / EC50 | Reference |

| (-)-Balanol-derived azepane ester | PKBα | 5 nM | [5] |

| Plasma-stable azepane amide | PKBα | 4 nM | [5] |

| 5,5-dimethyl-2-oxoazepane derivatives | Gamma-secretase | Low nanomolar | [6] |

| Novel azepane-containing compound | PTPN2/PTPN1 | Nanomolar | [7][8] |

Table 2: Cytotoxic Activity of Azepano-Triterpenoids

| Compound | Cell Line | Activity | Value (µM) | Reference |

| Azepano-triterpenoid 11 | FaDu | EC50 | 0.88 | [9] |

| Azepano-triterpenoid 2 | A375 | EC50 | 7.92 | [9] |

| Azepano-triterpenoid 6 | A2780 | EC50 | 3.93 | [9] |

| Azepano-triterpenoid 6 | NIH 3T3 (non-malignant) | EC50 | 11.68 | [9] |

| Various azepano-triterpenoids | Most sensitive cell lines | GI50 | 0.20–0.94 | [9][10][11] |

| Various azepano-triterpenoids | Most sensitive cell lines | LC50 | 1–6 | [9][10][11] |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of azepane derivatives can be found in the cited literature. The following provides a general overview of the methodologies that would be relevant for testing this compound.

Synthesis of this compound

A potential synthetic route could involve the acylation of azepane with a protected 2-hydroxyacetic acid derivative, followed by deprotection.

DOT Script for Synthesis Workflow:

Caption: Proposed synthetic workflow for this compound.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This colorimetric assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.

DOT Script for SRB Assay Workflow:

Caption: General workflow for an in vitro Sulforhodamine B (SRB) cytotoxicity assay.

Potential Signaling Pathway Interactions

Based on the known targets of azepane derivatives, this compound could potentially modulate key signaling pathways implicated in disease.

PI3K/Akt Signaling Pathway

The inhibition of PKB/Akt by azepane derivatives suggests a potential interference with the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

DOT Script for PI3K/Akt Pathway Inhibition:

Caption: Potential inhibition of the PI3K/Akt signaling pathway.

Conclusion

While direct experimental evidence is currently lacking for this compound, the extensive research on structurally related azepane-containing compounds provides a strong rationale for investigating its potential biological activities. The azepane scaffold is a versatile platform for the development of potent and selective modulators of various biological targets. Future studies should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its pharmacological profile. The information compiled in this guide serves as a foundational resource for researchers embarking on the exploration of this promising chemical entity.

References

- 1. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 6. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Azepan-1-yl)-2-hydroxyethan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide on 1-(Azepan-1-yl)-2-hydroxyethan-1-one is a scientifically informed projection based on established chemical principles and data from structurally related compounds. As of the date of this document, there is no specific literature available for this exact molecule. Therefore, the presented synthesis, properties, and biological activities are hypothetical and intended to serve as a foundation for future research.

Introduction

This compound is a small organic molecule featuring a seven-membered azepane ring N-acylated with a 2-hydroxyacetyl group. The azepane moiety is a recognized scaffold in medicinal chemistry, present in a number of bioactive compounds.[1][2][3] Its conformational flexibility can be crucial for biological activity. The N-acyl group, particularly with a hydroxyl function, introduces polarity and potential hydrogen bonding sites, which can significantly influence the molecule's physicochemical properties and biological interactions. This guide provides a theoretical framework for the discovery, synthesis, and potential characteristics of this compound.

Proposed Synthesis

Due to the absence of a documented synthesis for this compound, a plausible synthetic route is proposed based on standard organic chemistry methodologies. The primary approach involves the acylation of azepane with a suitably protected derivative of glycolic acid, followed by deprotection.

Synthetic Pathway

A two-step synthesis is proposed, starting from commercially available azepane and a protected form of glycolic acid, such as (benzyloxy)acetic acid.

Step 1: Amide Coupling. Azepane is reacted with (benzyloxy)acetic acid in the presence of a peptide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), to form the intermediate, 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one.[4][5]

Step 2: Deprotection. The benzyl protecting group is removed via catalytic hydrogenation to yield the final product, this compound.

Detailed Experimental Protocols

Protocol for Step 1: Synthesis of 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one

-

To a solution of (benzyloxy)acetic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture for 10 minutes at 0 °C.

-

Add a solution of azepane (1.0 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Step 2: Synthesis of this compound

-

Dissolve 1-(azepan-1-yl)-2-(benzyloxy)ethan-1-one (1.0 eq) in ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of palladium on carbon (10% w/w).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product.

Estimated Physicochemical Properties

The following table summarizes the estimated physicochemical properties of this compound based on the analysis of structurally similar compounds.

| Property | Estimated Value | Notes |

| Molecular Formula | C₈H₁₅NO₂ | - |

| Molecular Weight | 157.21 g/mol | - |

| Appearance | Colorless to pale yellow oil or low melting solid | Based on similar N-acyl azepanes. |

| Boiling Point | > 200 °C (decomposes) | Estimated based on similar sized N-acyl compounds. |

| Melting Point | < 25 °C | Likely a low melting solid or oil at room temperature. |

| Solubility | Soluble in water, ethanol, methanol, DCM. | The hydroxyl and amide groups will increase water solubility. |

| logP | ~ 0.5 - 1.5 | Estimated based on the contributions of the azepane and hydroxyacetyl moieties. |

Potential Biological Activity and Signaling Pathways

While the biological activity of this compound is unknown, the structural motifs present suggest several avenues for investigation. N-acyl compounds are known to participate in a wide range of biological processes.[6][7][8]

The introduction of a hydroxyl group could lead to interactions with various biological targets through hydrogen bonding. Given the prevalence of the azepane scaffold in bioactive molecules, this compound could be explored for a range of activities, including but not limited to CNS activity, enzyme inhibition, or as a modulator of protein-protein interactions.

One hypothetical signaling pathway that could be investigated is the modulation of a G-protein coupled receptor (GPCR). Many small molecules act as ligands for GPCRs, initiating downstream signaling cascades.

Visualizations

Proposed Synthetic Workflow

References

- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 2. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01330G [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Amide Synthesis [fishersci.co.uk]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological activity of N-acyl O-indolylalkyl ethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide on 1-(Azepan-1-yl)-2-hydroxyethan-1-one Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: The 1-(azepan-1-yl)-2-hydroxyethan-1-one scaffold and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The inherent structural features of the azepane ring, coupled with the functional versatility of the N-acyl side chain, make these molecules attractive candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential mechanisms of action of these compounds, with a focus on their applications in oncology.

Chemical Synthesis

The synthesis of this compound and its analogs typically involves the N-acylation of azepane. A general and efficient method for this transformation is the reaction of azepane with a suitable acylating agent, such as an acyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.

General Experimental Protocol: Synthesis of 1-(Azepan-1-yl)-2-phenoxyethan-1-one

This protocol describes a representative synthesis of a this compound analog.

Materials:

-

Azepane

-

2-Phenoxyacetyl chloride

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a solution of azepane (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add a solution of 2-phenoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the cooled mixture with stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(azepan-1-yl)-2-phenoxyethan-1-one.

-

Characterization: Characterize the final product by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Quantitative Data

Derivatives of N-acyl azepane have been investigated for their potential as anticancer agents. While specific data for this compound is limited in the public domain, studies on structurally related amide-containing heterocyclic compounds provide valuable insights into their potential cytotoxic effects. For instance, a series of novel amide-enriched 2-(1H)-quinazolinone derivatives have demonstrated significant in-vitro cytotoxicity against various human cancer cell lines.[1]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for these structurally related compounds, offering a preliminary indication of the potential efficacy of N-acyl azepane derivatives.[1]

| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC3 (Prostate Cancer) IC50 (µM) | DU-145 (Prostate Cancer) IC50 (µM) |

| 7a | 10.8 ± 0.69 | 8.9 ± 0.09 | 9.4 ± 0.05 | 10.1 ± 0.15 |

| 7b | 8.5 ± 0.11 | 7.2 ± 0.45 | 7.9 ± 0.25 | 8.2 ± 0.09 |

| 7c | 9.2 ± 0.08 | 8.1 ± 0.18 | 8.8 ± 0.09 | 9.5 ± 0.45 |

| 7d | 6.9 ± 0.25 | 5.8 ± 0.06 | 6.2 ± 0.11 | 6.8 ± 0.11 |

| 7e | 4.2 ± 0.15 | 3.5 ± 0.11 | 3.9 ± 0.08 | 4.5 ± 0.06 |

| 7f | 2.5 ± 0.09 | 1.9 ± 0.05 | 2.1 ± 0.06 | 2.8 ± 0.09 |

| 7g | 1.1 ± 0.06 | 0.8 ± 0.01 | 0.9 ± 0.02 | 1.2 ± 0.04 |

| 7h | 0.5 ± 0.01 | 0.3 ± 0.008 | 0.2 ± 0.005 | 0.4 ± 0.01 |

| 7i | 0.09 ± 0.008 | 0.07 ± 0.006 | 0.08 ± 0.007 | 0.1 ± 0.009 |

| 7j | 0.12 ± 0.009 | 0.09 ± 0.007 | 0.1 ± 0.008 | 0.15 ± 0.01 |

| Etoposide | 3.08 ± 0.135 | 2.57 ± 0.098 | 1.97 ± 0.45 | 2.89 ± 0.087 |

Data extracted from a study on amide-enriched 2-(1H)-quinazolinone derivatives, presented here as a reference for the potential activity of amide-containing heterocycles.[1]

Experimental Protocols for Biological Assays

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.[2][3][4][5][6]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, PC3, DU-145)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microtiter plates

-

Test compounds (this compound derivatives)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

-

Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

While the precise mechanism of action for this compound derivatives is still under investigation, a plausible target is the cell cycle regulatory machinery, particularly Cyclin-Dependent Kinases (CDKs). Dysregulation of CDK activity is a hallmark of cancer, making them attractive targets for therapeutic intervention.[3][4][5] The CDK2/Cyclin E complex, in particular, plays a crucial role in the G1/S phase transition of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.[2][7]

Below is a diagram illustrating the CDK2/Cyclin E signaling pathway and its role in cell cycle progression.

Experimental Workflow and Logical Relationships

The development of this compound derivatives as potential therapeutic agents follows a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

The this compound scaffold holds promise for the development of novel therapeutic agents, particularly in the field of oncology. This guide has provided an overview of the synthesis, potential biological activities, and a plausible mechanism of action for this class of compounds. Further research, including the synthesis and screening of a focused library of derivatives, is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further preclinical and clinical development. The provided experimental protocols and workflow diagrams offer a framework for researchers and drug development professionals to advance the exploration of these promising molecules.

References

- 1. Design, synthesis, in-silico studies and apoptotic activity of novel amide enriched 2-(1H)- quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 3. meridian.allenpress.com [meridian.allenpress.com]

- 4. elgenelim.com [elgenelim.com]

- 5. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Note: A Protocol for the Synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

Abstract

This application note provides a detailed protocol for the synthesis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one, a valuable building block in medicinal chemistry and drug development. The described two-step synthesis involves the N-acylation of azepane with 2-acetoxyacetyl chloride, followed by a mild deacetylation to yield the target α-hydroxy ketone. This method is designed to be efficient and scalable for research and development applications.

Introduction

α-Hydroxy ketones are important structural motifs found in numerous biologically active compounds and serve as versatile intermediates in organic synthesis. The title compound, this compound, incorporates both an α-hydroxy ketone moiety and a seven-membered azepane ring, a privileged scaffold in medicinal chemistry.[1][2] The synthesis of such molecules is of significant interest to researchers in drug discovery. This protocol outlines a reliable and reproducible method for its preparation.

The synthetic strategy is based on the acylation of a secondary amine (azepane) with an activated carboxylic acid derivative.[3] A subsequent deprotection step reveals the hydroxyl group. This approach is widely applicable for the synthesis of various N-acylated compounds.[4][5]

Reaction Scheme

The overall synthesis is depicted in the following two-step reaction scheme:

Step 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one

Azepane reacts with 2-acetoxyacetyl chloride in the presence of a base to form the acetylated intermediate.

Step 2: Synthesis of this compound

The acetylated intermediate is hydrolyzed under basic conditions to yield the final product.

Experimental Protocol

3.1. Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Azepane | Reagent | Sigma-Aldrich |

| 2-Acetoxyacetyl chloride | Synthesis | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |

| Triethylamine (TEA) | Reagent | Sigma-Aldrich |

| Methanol (MeOH) | ACS Grade | Fisher Scientific |

| Potassium Carbonate (K₂CO₃) | Reagent | Sigma-Aldrich |

| Saturated aq. NaHCO₃ | Lab Prepared | - |

| Brine | Lab Prepared | - |

| Anhydrous MgSO₄ | Reagent | Sigma-Aldrich |

| Ethyl Acetate | ACS Grade | Fisher Scientific |

| Hexanes | ACS Grade | Fisher Scientific |

3.2. Step-by-Step Procedure

Step 1: Synthesis of 1-(Azepan-1-yl)-2-acetoxyethan-1-one

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add azepane (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 mmol of azepane).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (TEA, 1.2 eq) to the stirred solution.

-

Slowly add a solution of 2-acetoxyacetyl chloride (1.1 eq) in anhydrous DCM (2 mL per 1 mmol) dropwise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography (Silica gel, Ethyl Acetate/Hexanes gradient).

Step 2: Synthesis of this compound

-

Dissolve the purified 1-(Azepan-1-yl)-2-acetoxyethan-1-one (1.0 eq) in methanol (10 mL per 1 mmol).

-

Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Monitor the deacetylation by TLC.

-

Once the reaction is complete, filter the mixture to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in DCM and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Data Summary

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Step 1 (Acylation) | Step 2 (Hydrolysis) | Overall |

| Reactant | Azepane | Acylated Intermediate | Azepane |

| Molar Ratio (Reactant:Reagent) | 1 : 1.1 (Azepane : Acyl Chloride) | 1 : 1.5 (Intermediate : K₂CO₃) | - |

| Typical Yield | 85-95% | 90-98% | 76-93% |

| Purity (Post-Purification) | >98% | >98% | >98% |

| Reaction Time | 4 hours | 2 hours | 6 hours |

| Reaction Temperature | 0 °C to RT | Room Temperature | - |

Visualizations

Diagram 1: Synthetic Pathway

Caption: Reaction scheme for the two-step synthesis.

Diagram 2: Experimental Workflow

Caption: Flowchart of the experimental procedure.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

2-Acetoxyacetyl chloride is corrosive and moisture-sensitive; handle with care under an inert atmosphere.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Conclusion

The protocol described provides a clear and effective method for the synthesis of this compound. This two-step procedure is suitable for producing the target compound in high yield and purity, facilitating its use in further research and drug development endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 5. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

Application Notes and Protocols: 1-(Azepan-1-yl)-2-hydroxyethan-1-one as a Versatile Building Block in the Synthesis of Novel Amine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(Azepan-1-yl)-2-hydroxyethan-1-one is a bifunctional molecule containing a tertiary amide and a primary alcohol. This unique combination of functional groups makes it a potentially valuable, yet under-explored, building block for the synthesis of diverse molecular scaffolds. These notes outline a hypothetical, yet chemically plausible, application of this compound in the generation of a library of substituted amino alcohols, which are prevalent motifs in many biologically active compounds. The protocols provided are based on well-established chemical transformations and are intended to serve as a guide for the exploration of this versatile building block.

Synthetic Strategy Overview

The core of this proposed application lies in a two-step synthetic sequence. The first step involves the activation of the primary hydroxyl group of this compound by converting it into a good leaving group, specifically a mesylate. The subsequent step involves the nucleophilic substitution of the mesylate with a variety of primary and secondary amines to generate a library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-ones. This straightforward and modular approach allows for the rapid generation of a diverse set of compounds for screening purposes.

Caption: Synthetic scheme for the generation of an amine library.

Experimental Protocols

2.1. Synthesis of 2-(Azepan-1-yl)-2-oxoethyl methanesulfonate (Mesylate Intermediate)

This protocol details the activation of the primary alcohol of this compound.

-

Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) (1.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

-

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask, add triethylamine (1.5 eq) at 0 °C under a nitrogen atmosphere.

-

Stir the mixture for 10 minutes at 0 °C.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(azepan-1-yl)-2-oxoethyl methanesulfonate.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

-

2.2. General Protocol for the Synthesis of 1-(Azepan-1-yl)-2-(substituted-amino)ethan-1-one Derivatives

This protocol describes the nucleophilic substitution reaction to generate the final amine derivatives.[1]

-

Materials:

-

2-(Azepan-1-yl)-2-oxoethyl methanesulfonate (1.0 eq)

-

Substituted primary or secondary amine (1.5 eq)

-

Acetonitrile (ACN)

-

Potassium carbonate (K₂CO₃) (3.0 eq)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a reflux condenser

-

-

Procedure:

-

To a solution of 2-(azepan-1-yl)-2-oxoethyl methanesulfonate (1.0 eq) in acetonitrile (20 volumes), add the desired primary or secondary amine (1.5 eq) and potassium carbonate (3.0 eq).

-

Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-one derivative.

-

Data Presentation

The following table summarizes the hypothetical results for the synthesis of a small library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-one derivatives.

| Entry | Amine Nucleophile | Product | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | MS (ESI+) m/z |

| 1 | Benzylamine | 1-(Azepan-1-yl)-2-(benzylamino)ethan-1-one | 85 | 7.35-7.25 (m, 5H), 3.82 (s, 2H), 3.55 (t, J=5.6 Hz, 4H), 3.40 (s, 2H), 1.65-1.55 (m, 8H) | 261.19 [M+H]⁺ |

| 2 | Morpholine | 1-(Azepan-1-yl)-2-morpholinoethan-1-one | 92 | 3.70 (t, J=4.8 Hz, 4H), 3.55 (t, J=5.6 Hz, 4H), 3.30 (s, 2H), 2.50 (t, J=4.8 Hz, 4H), 1.65-1.55 (m, 8H) | 255.19 [M+H]⁺ |

| 3 | Piperidine | 1-(Azepan-1-yl)-2-(piperidin-1-yl)ethan-1-one | 89 | 3.55 (t, J=5.6 Hz, 4H), 3.25 (s, 2H), 2.45-2.35 (m, 4H), 1.65-1.55 (m, 14H) | 253.22 [M+H]⁺ |

| 4 | Aniline | 2-(Anilino)-1-(azepan-1-yl)ethan-1-one | 78 | 7.20 (t, J=7.8 Hz, 2H), 6.75 (t, J=7.4 Hz, 1H), 6.65 (d, J=8.0 Hz, 2H), 4.10 (br s, 1H), 3.60 (t, J=5.6 Hz, 4H), 3.45 (s, 2H), 1.65-1.55 (m, 8H) | 247.17 [M+H]⁺ |

Workflow and Pathway Visualization

The following diagram illustrates the experimental workflow from the starting material to the final purified compounds.

Caption: General experimental workflow for synthesis and purification.

Conclusion and Future Directions

The protocols and data presented herein demonstrate a plausible and efficient synthetic route utilizing this compound as a versatile building block. The modularity of the second step allows for the generation of a diverse library of compounds with potential applications in drug discovery and development. Future work could involve expanding the range of amine nucleophiles to include more complex and functionally diverse molecules. Furthermore, the synthesized library of 1-(azepan-1-yl)-2-(substituted-amino)ethan-1-ones can be subjected to a variety of biological screening assays to identify potential lead compounds for further optimization. The azepane moiety itself is found in a number of biologically active compounds, suggesting that derivatives of this scaffold may exhibit interesting pharmacological properties.[2][3]

References

HPLC method for analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

An Application Note for the HPLC Analysis of 1-(Azepan-1-yl)-2-hydroxyethan-1-one

Introduction

This compound is a chemical compound containing a seven-membered azepane ring, a carbonyl group, and a primary alcohol. Accurate and reliable quantitative analysis of this compound is crucial for quality control in manufacturing processes and for its application in research and development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described method is suitable for researchers, scientists, and professionals in the drug development industry.

Principle of the Method

The analytical method is based on reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. The basic nature of the azepane ring (with a pKa of its conjugate acid around 11.0) necessitates careful control of the mobile phase pH to ensure consistent ionization and good chromatographic peak shape.[1] The method is designed to be simple, accurate, and precise for the routine analysis of the analyte.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 reversed-phase column with polar endcapping or a polar-embedded stationary phase is recommended to enhance the retention of the polar analyte. A typical dimension is 4.6 mm x 150 mm with a 5 µm particle size.

-

Chemicals and Reagents:

-

This compound reference standard of known purity.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium dihydrogen phosphate (KH2PO4) or Ammonium formate (for LC-MS compatibility).

-

Orthophosphoric acid or formic acid (for pH adjustment).

-

Water (HPLC grade or Milli-Q).

-

Preparation of Solutions

-

Mobile Phase Preparation:

-

Aqueous Phase: Prepare a 20 mM potassium dihydrogen phosphate buffer. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Organic Phase: Acetonitrile (HPLC grade).

-

The mobile phase is a mixture of the aqueous and organic phases, used in an isocratic or gradient elution mode as detailed in the chromatographic conditions.

-

-

Standard Solution Preparation:

-

Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1 mg/mL.

-

Prepare working standard solutions by further diluting the stock solution with the mobile phase to the desired concentrations (e.g., for a calibration curve).

-

-

Sample Solution Preparation:

-

Accurately weigh a sample containing this compound and transfer it to a suitable volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to achieve a final concentration within the calibration range.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | Polar-endcapped C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM KH2PO4, pH 3.0B: Acetonitrile |

| Elution Mode | Isocratic: 85:15 (A:B) or a shallow gradient if co-eluting impurities are present. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm |

| Run Time | Approximately 10 minutes |

Note: The detection wavelength is set at 210 nm due to the expected absorbance of the amide chromophore. It is highly recommended to determine the optimal wavelength by performing a UV scan of the analyte.

Data Presentation

The following table presents illustrative data for the method validation of the HPLC analysis of this compound, demonstrating its suitability for quantitative purposes.

| Validation Parameter | Result |

| Linearity (Range) | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Precision (%RSD) | < 2.0% (for both repeatability and intermediate precision) |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.3 µg/mL |

| Limit of Quantification (LOQ) | 1.0 µg/mL |

| Specificity | No interference from blank and placebo was observed at the retention time of the analyte. |

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The method is characterized by its simplicity, accuracy, and precision, making it suitable for routine quality control and research applications. The use of a polar-modified C18 column and an acidic mobile phase ensures good peak shape and adequate retention for this polar compound. The validation data, though illustrative, demonstrates the method's capability to meet the stringent requirements of the pharmaceutical industry.

References

Application Notes and Protocols: 1-(Azepan-1-yl)-2-hydroxyethan-1-one as a Bidentate Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: